molecular formula C15H22FN3O3S B6427812 N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-fluorobenzamide CAS No. 2034330-46-4

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-fluorobenzamide

Cat. No. B6427812
CAS RN: 2034330-46-4
M. Wt: 343.4 g/mol
InChI Key: VUFVGJMTGRFAAX-UHFFFAOYSA-N
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Description

“N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-fluorobenzamide” is a chemical compound. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst has been reported to afford a series of enantiomerically enriched substituted piperidines .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of “this compound” is not available in the retrieved sources.


Chemical Reactions Analysis

Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific chemical reactions involving “this compound” are not mentioned in the retrieved sources.

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on their specific structure and the biological system they interact with . The specific mechanism of action of “N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-fluorobenzamide” is not available in the retrieved sources.

Future Directions

Piperidine derivatives are a significant area of research in the pharmaceutical industry, with potential applications in the development of new drugs . Future research may focus on the development of novel synthesis methods, the discovery of new biological activities, and the optimization of pharmacological properties .

properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O3S/c1-18(2)23(21,22)19-9-7-12(8-10-19)11-17-15(20)13-5-3-4-6-14(13)16/h3-6,12H,7-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFVGJMTGRFAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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